molecular formula C5H10ClNO2 B6602448 rac-(1R,2R)-1-amino-2-methylcyclopropane-1-carboxylic acid hydrochloride CAS No. 100819-64-5

rac-(1R,2R)-1-amino-2-methylcyclopropane-1-carboxylic acid hydrochloride

Cat. No.: B6602448
CAS No.: 100819-64-5
M. Wt: 151.59 g/mol
InChI Key: KBRAIQVDLVRELI-MXQJLSQZSA-N
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Description

rac-(1R,2R)-1-Amino-2-methylcyclopropane-1-carboxylic acid hydrochloride is a cyclopropane derivative featuring an amino group and a carboxylic acid moiety, stabilized as a hydrochloride salt. While direct data for this specific compound are unavailable in the provided evidence, its structural analogs (e.g., cyclopropane-carboxylic acid derivatives with amino groups and substituents like methyl, ethyl, or aryl groups) are well-documented. These compounds are critical in pharmaceutical and agrochemical research due to their constrained cyclopropane ring, which enhances metabolic stability and target binding .

Properties

IUPAC Name

(1R,2R)-1-amino-2-methylcyclopropane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c1-3-2-5(3,6)4(7)8;/h3H,2,6H2,1H3,(H,7,8);1H/t3-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRAIQVDLVRELI-MXQJLSQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@]1(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100819-64-5
Record name rac-(1R,2R)-1-amino-2-methylcyclopropane-1-carboxylic acid hydrochloride
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Preparation Methods

The synthesis of rac-(1R,2R)-1-amino-2-methylcyclopropane-1-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

rac-(1R,2R)-1-amino-2-methylcyclopropane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylic acid group, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

rac-(1R,2R)-1-amino-2-methylcyclopropane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: This compound is studied for its role in biological processes, including enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-1-amino-2-methylcyclopropane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between rac-(1R,2R)-1-amino-2-methylcyclopropane-1-carboxylic acid hydrochloride and related cyclopropane derivatives:

Table 1: Structural and Functional Comparison of Cyclopropane Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
rac-(1R,2R)-2-(Pyrrolidin-2-yl)cyclopropane-1-carboxylic acid hydrochloride EN300-26862661 C9H9Cl2NO2 234.08 Pyrrolidinyl, carboxylic acid Chiral building block for organic synthesis
Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride 1007230-91-2 C8H16ClNO2 209.67 (calculated) Ethyl ester, amino group Discontinued; used in ester-based drug intermediates
rac-(1R,2R)-2-(Methoxymethyl)cyclopropan-1-amine hydrochloride 2088415-17-0 C5H12ClNO 137.6 Methoxymethyl, amine High purity (≥95%); lab-scale applications
rac-(1R,2R)-2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride 4904-18-1 C9H10ClNO2 199.63 Pyridinyl, carboxylic acid Supplier-listed; potential kinase inhibitor precursor
rac-(1R,2R)-1-(4-tert-Butylphenyl)-2-methylcyclopropan-1-amine hydrochloride 1909294-65-0 C14H22ClN 239.79 (calculated) 4-tert-Butylphenyl, methyl Synthetic intermediate for bioactive molecules

Key Findings:

Structural Diversity: Substituents like pyrrolidinyl (C9H9Cl2NO2) or pyridinyl (C9H10ClNO2) introduce heterocyclic motifs, enhancing interactions with biological targets (e.g., enzymes or receptors) . Methyl or ethyl groups (e.g., 2-methyl or 2-ethyl) influence lipophilicity, affecting solubility and bioavailability .

Functional Group Impact :

  • Carboxylic acid derivatives (e.g., EN300-26862661) are often used as chiral intermediates in asymmetric synthesis .
  • Amine hydrochlorides (e.g., 1909294-65-0) serve as precursors for antidepressants or antivirals due to their basicity and salt stability .

Purity and Availability: Compounds like rac-(1R,2R)-2-(Methoxymethyl)cyclopropan-1-amine hydrochloride are available at ≥95% purity, ensuring reproducibility in research . Discontinued products (e.g., Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride) highlight shifting industrial priorities .

Pharmacological Relevance :

  • Cyclopropane rings with aryl groups (e.g., 4-tert-butylphenyl) are explored in CNS drug development due to their rigidity and blood-brain barrier penetration .

Biological Activity

rac-(1R,2R)-1-amino-2-methylcyclopropane-1-carboxylic acid hydrochloride, commonly referred to as ACCA (1-amino-cyclopropane-1-carboxylic acid), is a compound of significant interest in biochemical and agricultural research. Its unique cyclopropane structure contributes to its biological activity, particularly in plant physiology and potential therapeutic applications. This article explores the biological activity of ACCA, focusing on its mechanisms of action, applications in agriculture, and relevant case studies.

  • Molecular Formula : C5H10ClNO2
  • Molecular Weight : 151.59 g/mol
  • CAS Number : 100819-58-7

ACCA acts primarily as a precursor to ethylene, a critical plant hormone involved in various physiological processes such as fruit ripening, senescence, and stress responses. The compound's ability to modulate ethylene biosynthesis positions it as a vital player in enhancing plant resilience against biotic and abiotic stressors.

Key Mechanisms:

  • Ethylene Production : ACCA is converted into ethylene through enzymatic reactions, which regulate developmental processes in plants.
  • Defense Response Modulation : By influencing ethylene levels, ACCA can trigger defense mechanisms against pathogens and environmental stresses.

Applications in Agriculture

Recent studies have highlighted the potential of ACCA in improving crop resilience. For instance, research indicates that ACCA enhances the resistance of maize plants to pathogenic attacks by modulating their defense mechanisms.

Study Findings
Kaur et al. (2022)Demonstrated that ACCA boosts maize's resilience against stressors by enhancing ethylene production.
Jorgensen et al. (1996)Showed that ACCA plays a role in regulating developmental processes via ethylene signaling pathways.
Debnath et al. (2023)Explored the molecular interactions of ACCA with maize proteins, revealing its potential to improve stress tolerance.

Case Studies

  • Maize Resistance Study :
    • A study conducted by Kaur et al. (2022) investigated the effects of ACCA on maize plants under pathogenic stress. The results indicated that ACCA-treated plants exhibited enhanced growth and improved defense responses against pathogens due to increased ethylene production.
  • Ethylene Signaling Pathways :
    • Research by Jorgensen et al. (1996) explored the role of ACCA in ethylene signaling pathways, demonstrating its significance in fruit ripening and senescence processes.
  • Molecular Interaction Analysis :
    • Debnath et al. (2023) utilized molecular dynamics simulations to study the binding affinity of ACCA with key maize proteins, providing insights into its role in enhancing plant stress tolerance.

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